Cyclopentyl 4-aminobutanoate hydrochloride
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Overview
Description
Cyclopentyl 4-aminobutanoate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system.
Preparation Methods
The synthesis of cyclopentyl 4-aminobutanoate hydrochloride involves several steps. One common method includes the esterification of 4-aminobutanoic acid with cyclopentanol in the presence of a strong acid catalyst. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Cyclopentyl 4-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Cyclopentyl 4-aminobutanoate hydrochloride is widely used in scientific research due to its versatile nature. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used to study the function of GABA receptors and their role in neurological disorders.
Medicine: It has potential therapeutic applications in the treatment of conditions related to GABAergic dysfunction.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of cyclopentyl 4-aminobutanoate hydrochloride involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it modulates their activity, leading to changes in neuronal excitability. This modulation can result in various physiological effects, including sedation, anxiolysis, and muscle relaxation .
Comparison with Similar Compounds
Cyclopentyl 4-aminobutanoate hydrochloride can be compared with other GABA derivatives, such as:
Baclofen: A GABA-B receptor agonist used to treat spasticity.
Gabapentin: Used to treat neuropathic pain and epilepsy.
Vigabatrin: An inhibitor of GABA transaminase used to treat epilepsy. What sets this compound apart is its unique structure, which allows for specific interactions with GABA receptors, potentially leading to distinct therapeutic effects.
Properties
IUPAC Name |
cyclopentyl 4-aminobutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-3-6-9(11)12-8-4-1-2-5-8;/h8H,1-7,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETJGZRAAHEEQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)CCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.